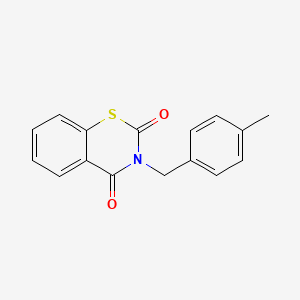

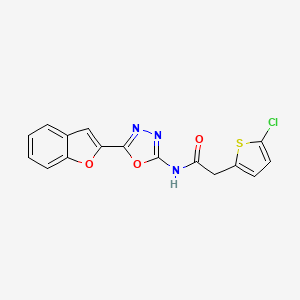

3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione” belong to a class of organic compounds known as benzothiazines . These are aromatic compounds containing a benzene fused to a thiazine ring. Thiazine is a six-membered ring consisting of one sulfur atom, one nitrogen atom, and four carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds like 3-(4-Methylbenzyl)-3H-1,2,3,5,5a,7,8-heptaaza-as-indacen-4-ol includes a total of 35 bonds. There are 24 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, and 2 Triazoles .Chemical Reactions Analysis

Quinazolinone derivatives, which are structurally similar to your compound, exhibit a variety of chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Mechanisms

A novel synthesis route for 4H-1,4-benzothiazines, which are chemically related to 3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, involves the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones and other ketones in dimethyl sulphoxide (DMSO). This synthesis suggests an oxidative cyclisation mechanism, characterized by an intramolecular nucleophilic attack in an intermediate enaminoketone (Miyano et al., 1976).

Antioxidant Properties

Derivatives of benzothiazines, synthesized from 5-substituted 1H-indole-2,3-diones and 2-aminothiophenol, have shown potent antioxidant activities. These compounds demonstrated significant scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation, with certain derivatives identified as potent antioxidants in this study (Karalı et al., 2010).

Anticancer Activity

Research into 2-aryl-4H-3,1-benzothiazines has unveiled their antiproliferative activity against various human cancer cell lines. These compounds were synthesized and tested, showing that some derivatives possess more beneficial antiproliferative properties than cisplatin, highlighting their potential in cancer treatment (Niewiadomy et al., 2011).

Antibacterial and Antifungal Activities

Benzothiazine derivatives have been evaluated for their antibacterial and antifungal properties, showcasing the broad potential of these compounds in addressing microbial infections. The synthesis of these derivatives highlights the versatility of benzothiazines in medicinal chemistry (Hogale et al., 1990).

Novel Ring Systems and Structural Diversity

The exploration of new ring systems derived from benzothiazine compounds underlines the structural diversity and potential for developing novel therapeutic agents. Such studies provide insights into the chemistry of benzothiazines and their utility in synthesizing complex molecules (Chapman et al., 1971).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, influencing their function and leading to various biological effects .

Mode of Action

This can result in a variety of downstream effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to various downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Similar compounds have been known to exert a variety of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Eigenschaften

IUPAC Name |

3-[(4-methylphenyl)methyl]-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)20-16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIXCNANUHNCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2561186.png)

![(2-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2561188.png)

![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B2561193.png)

![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2561197.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2561200.png)

![2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)

![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)

![N-(4-fluorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2561207.png)